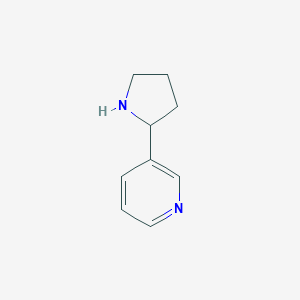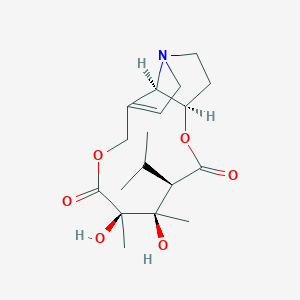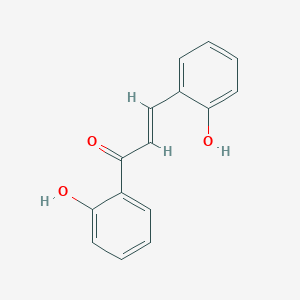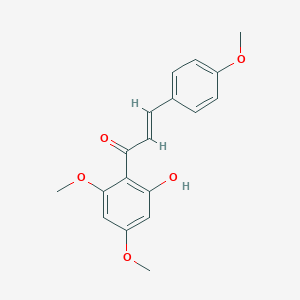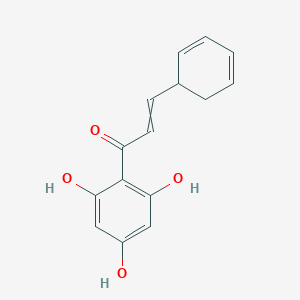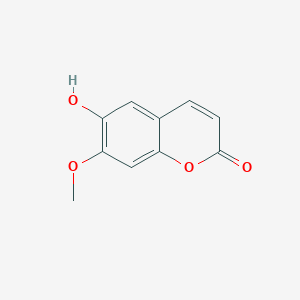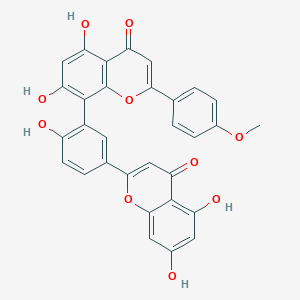
Podocarpusflavone A
Overview
Description
Podocarpusflavone A is a naturally occurring biflavonoid compound found in various plant species, including those in the Podocarpaceae family. This compound has garnered significant attention due to its diverse biological activities and potential therapeutic applications .
Mechanism of Action
Podocarpusflavone A is a biflavone compound that has been found to have diverse biological activities . This article will cover its target of action, mode of action, affected biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Target of Action
This compound has been found to primarily target Fyn/Stat3 signaling pathway . Fyn is a member of the Src family kinases, which are essential in cell growth, migration, and invasion . Stat3 (Signal Transducer and Activator of Transcription 3) is a transcription factor that plays crucial roles in many cellular processes such as cell growth and apoptosis .
Mode of Action
This compound interacts with its targets by inhibiting the activation of Fyn and weakening the level of phosphorylation of Stat3 . This indicates that this compound may alleviate the process of fibrosis by the Fyn/Stat3 signaling pathway . It also inhibits DNA topoisomerase I, which is an enzyme that alters the supercoiled state of DNA during transcription .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Fyn/Stat3 signaling pathway . By inhibiting this pathway, this compound can retard the infiltration of macrophages and the aberrant deposition of ɑ-SMA, Col1a1, and fibronectin . These changes can ameliorate the process of fibrosis in TGF-β1-stimulated renal tubular epithelial cells and inflammation in LPS-induced RAW264.7 cells .
Pharmacokinetics
It is known that the bioavailability of flavonoids can be influenced by factors such as solubility, stability, and metabolism .
Result of Action
This compound has been found to exert renoprotective effects by retarding the infiltration of macrophages and the aberrant deposition of ɑ-SMA, Col1a1, and fibronectin . It also has moderated anti-proliferative activity and induces cell apoptosis in MCF-7 cells . These results suggest that this compound could be developed into an anti-tumor agent .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solubility of this compound in different solvents can affect its bioavailability . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of podocarpusflavone A typically involves the use of high-speed countercurrent chromatography (HSCCC) for the separation and purification of flavonoids from natural products . Conventional methods such as liquid-liquid extraction, column chromatography (silica gel column, polyamide column, Sephadex column), and macroporous resin are also employed .
Industrial Production Methods
Industrial production of this compound is not well-documented, but it likely involves the extraction and purification from plant sources using the aforementioned chromatographic techniques. The scalability of these methods for industrial production remains a subject of ongoing research.
Chemical Reactions Analysis
Types of Reactions
Podocarpusflavone A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties in different contexts .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives that exhibit enhanced biological activities. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
Podocarpusflavone A has been extensively studied for its diverse biological activities and potential therapeutic applications. Some of the key areas of research include:
Comparison with Similar Compounds
Podocarpusflavone A is part of a larger group of biflavonoids, which include compounds such as amentoflavone, hinokiflavone, and ginkgetin . Compared to these similar compounds, this compound exhibits unique biological activities, particularly its ability to inhibit the Fyn/Stat3 signaling pathway and its potential therapeutic applications in renal fibrosis .
List of Similar Compounds
- Amentoflavone
- Hinokiflavone
- Ginkgetin
- Isoginkgetin
- Bilobetin
This compound stands out due to its specific molecular targets and pathways, making it a promising candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H20O10/c1-39-17-5-2-14(3-6-17)25-13-24(38)30-22(36)11-21(35)28(31(30)41-25)18-8-15(4-7-19(18)33)26-12-23(37)29-20(34)9-16(32)10-27(29)40-26/h2-13,32-36H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTRUVNXLDXHBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10944784 | |
| Record name | 8-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10944784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22136-74-9, 41583-83-9 | |
| Record name | Podocarpusflavone A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022136749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mono-O-methylamentoflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041583839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10944784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While research is ongoing, Podocarpusflavone A has demonstrated inhibitory activity against various targets. Notably, it has shown potent inhibition against dengue virus RNA-dependent RNA polymerase (DV-NS5 RdRp) [], human topoisomerase II alpha [], and Fyn/Stat3 signaling pathway []. It has also exhibited anti-thrombotic effects in silico []. Further research is needed to fully elucidate its mechanisms in different contexts.
A: Depending on the target, downstream effects vary. For instance, inhibition of DV-NS5 RdRp hinders viral replication [], while inhibition of human topoisomerase II alpha is linked to anticancer properties []. Suppressing the Fyn/Stat3 signaling pathway can ameliorate renal fibrosis in obstructive nephropathy [].
A: this compound has the molecular formula C31H20O10 [] and a molecular weight of 552.5 g/mol.
A: Structural elucidation of this compound has been achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). NMR data, particularly 1D and 2D NMR, are crucial for determining the compound's structure []. MS analysis provides information about the molecular weight and fragmentation pattern, aiding in confirmation of the molecular formula [].
A: While specific studies on the stability of this compound under different conditions are limited in the provided research, its isolation from various plant sources suggests a degree of natural stability [, , , , , , , ]. Further research is needed to investigate its stability profile under controlled conditions (temperature, pH, light) relevant to potential applications.
ANone: The provided research doesn't specifically mention catalytic properties of this compound. Its activity is primarily attributed to binding and inhibiting specific targets rather than catalyzing reactions.
A: Yes, this compound has been investigated using in silico tools such as PASS prediction and molecular docking. PASS prediction suggested potential for thrombolytic activity []. Molecular docking studies revealed favorable binding interactions with targets like human topoisomerase II alpha [] and Leishmanolysin (gp63) from Leishmania panamensis [].
ANone: The provided research primarily focuses on the isolation, identification, and initial biological evaluation of this compound. Detailed investigations regarding these aspects are limited in the current literature. Further research is needed to comprehensively address these important areas.
ANone: Key milestones include:
- Isolation and identification: this compound was first isolated and characterized from Podocarpus macrophylla [].
- Diverse natural sources: Its presence has been reported in various plant species, highlighting its widespread occurrence [, , , , , , , ].
- Biological activity exploration: Research has revealed diverse biological activities, including antiviral [], anticancer [, ], anti-inflammatory [], and potential anti-thrombotic effects [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


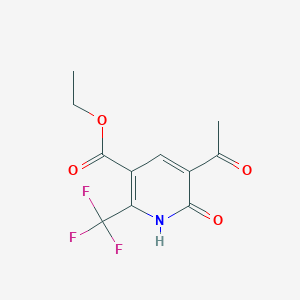
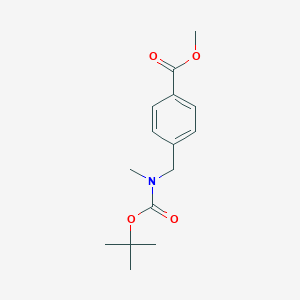


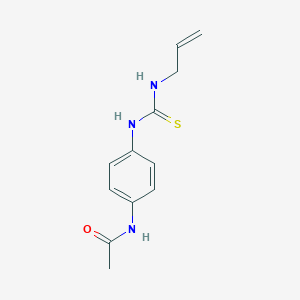
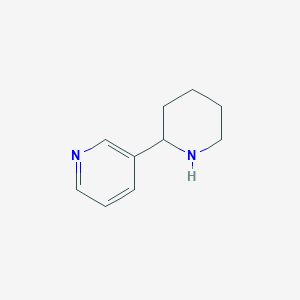
![12-Ethyl-9,19-dihydroxy-17-methoxy-14-methyl-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-4-one](/img/structure/B190307.png)

